![molecular formula C14H11NO3 B3284191 6-(dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione CAS No. 77976-79-5](/img/structure/B3284191.png)
6-(dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione
Overview
Description
“6-(dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione” is a chemical compound . It is also known as "6-Aminobenzo[de]isochromene-1,3-dione" .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using density functional theory (DFT) along with time-dependent density functional theory (TD-DFT) . The structure of the synthesized compound was modeled using the Gaussian09W and GaussView6.0.16 softwares employing B3LYP and 6–31+G(d) basis set .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, “1,3-Isochromandione” has a density of 1.3±0.1 g/cm3, boiling point of 324.5±35.0 °C at 760 mmHg, and a molar refractivity of 40.3±0.3 cm3 .Scientific Research Applications
Detection of Biogenic Primary Amines
This compound has been used to create an ultrasensitive ratiometric fluorescent sensor for the detection of biogenic primary amines . This sensor can detect biogenic amines at nanomolar concentration and can discriminate between primary, secondary, and tertiary amines .
Use in Fluorescent Organic Dyes
The compound has been used in the synthesis of fluorescent organic dyes . These dyes have applications in various fields such as bioimaging, diagnostics, and therapeutics .
Use in Pharmaceutical Synthesis
N-isoindoline-1,3-dione heterocycles, which can be synthesized using this compound, have found significant use in pharmaceutical synthesis . They have been used in the development of therapeutic agents .
Use in Herbicides
N-isoindoline-1,3-dione heterocycles have also been used in the synthesis of herbicides . These compounds can help control unwanted vegetation in agricultural practices .
Use in Colorants and Dyes
This compound has been used in the synthesis of colorants and dyes . These dyes can be used in various industries such as textiles, plastics, and food .
Use in Polymer Additives
N-isoindoline-1,3-dione heterocycles have been used as additives in polymers . These additives can enhance the properties of polymers, making them more suitable for specific applications .
Use in Organic Synthesis
This compound has been used in organic synthesis . It can be used to synthesize a wide range of organic compounds, which have applications in various fields .
Use in Photochromic Materials
N-isoindoline-1,3-dione heterocycles have been used in the synthesis of photochromic materials . These materials can change color in response to light, and have applications in various fields such as data storage, eyewear, and security .
Mechanism of Action
Target of Action
It is known that similar compounds, such as naphthalimide–indomethacin hybrids, have been evaluated for their antitumor activity against various cancer cell lines . These compounds are believed to interact with DNA and induce apoptosis in malignant cells .
Mode of Action
It is suggested that similar compounds act primarily by interacting with dna at some level (synthesis, replication, or processing) and inducing apoptosis .
Biochemical Pathways
It is known that similar compounds can activate more than one signaling pathway, which could frequently define the cancerous cell phenotype .
Result of Action
Similar compounds have shown moderate cytotoxic activity and could effectively induce apoptosis in hela cells .
Action Environment
It is known that the efficacy of similar compounds can be influenced by the hypoxic or oxic environment of tumor cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-(dimethylamino)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-15(2)11-7-6-10-12-8(11)4-3-5-9(12)13(16)18-14(10)17/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHLMXPDERMJFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C=CC=C3C2=C(C=C1)C(=O)OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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